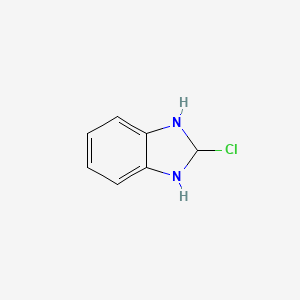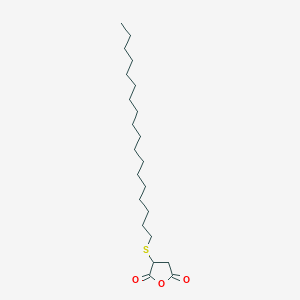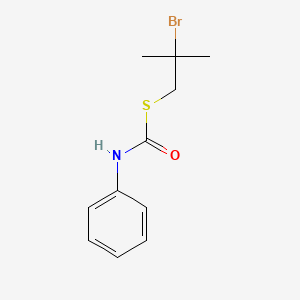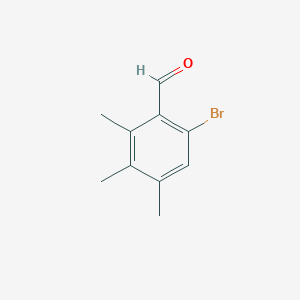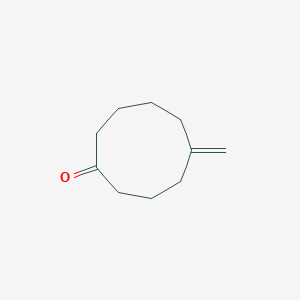![molecular formula C24H15NO2 B14402815 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione CAS No. 87999-13-1](/img/structure/B14402815.png)
3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione is a heterocyclic compound that belongs to the class of indeno-pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with an indene moiety and substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione typically involves multi-step reactions. One common method includes the cyclization of enamidoindenes via the Vilsmeier-Haack formylation, followed by condensation reactions under acidic conditions . Another approach involves the use of heterocyclic ketene aminals and bindone in the presence of acid catalysts like p-TSA in ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by employing continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromosuccinimide (NBS) to form tetrabromo derivatives.
Reduction: Reduction reactions can be performed using hydride donors to yield reduced forms of the compound.
Substitution: Alkylation reactions using alkyl halides in the presence of bases like NaH can produce C-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide (NBS) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) with sodium hydride (NaH).
Major Products:
Oxidation: Tetrabromo derivatives.
Reduction: Reduced indeno-pyridine derivatives.
Substitution: C-alkylated indeno-pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
5H-Indeno[1,2-b]pyridine: Shares a similar core structure but lacks the phenyl substitutions.
Spiropyrido[2,1-b][1,3]oxazine-pyrroles: Contains a pyridine ring fused with different heterocyclic systems.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Another heterocyclic compound with distinct functional groups.
Uniqueness: 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione is unique due to its specific substitution pattern and the combination of indene and pyridine rings
Properties
CAS No. |
87999-13-1 |
|---|---|
Molecular Formula |
C24H15NO2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3,4-diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione |
InChI |
InChI=1S/C24H15NO2/c26-23-18-14-8-7-13-17(18)22-21(23)19(15-9-3-1-4-10-15)20(24(27)25-22)16-11-5-2-6-12-16/h1-14H,(H,25,27) |
InChI Key |
ZMTZSJSMZOTTOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
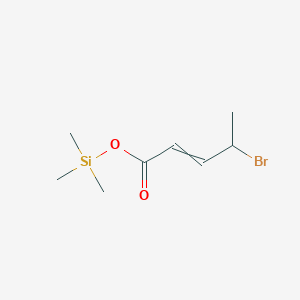
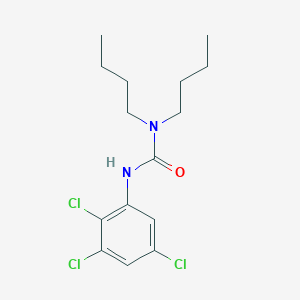
![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
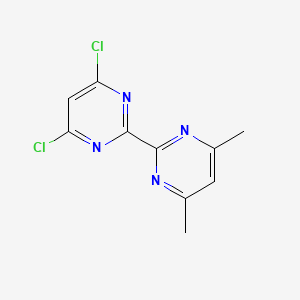
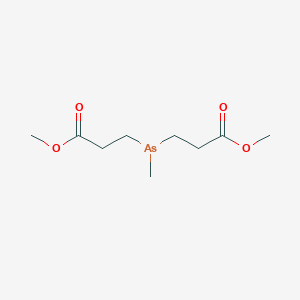
![{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14402788.png)
